molecular formula C5H3NS B159127 3-Thiophenecarbonitrile CAS No. 1641-09-4

3-Thiophenecarbonitrile

Cat. No. B159127
Key on ui cas rn: 1641-09-4
M. Wt: 109.15 g/mol
InChI Key: GSXCEVHRIVLFJV-UHFFFAOYSA-N
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Patent
US09187432B2

Procedure details

To a solution of thiophene-3-carbonitrile (10 g, 9.2 mmol) in dichloromethane (100 mL) and ethanol (170 mL) at 0° C. was added acetyl chloride (114 g, 145 mmol). The reaction was allowed to slowly warm to ambient temperature and stir 16 h. The reaction mixture was then concentrated under reduced pressure to yield a solid which was triturated with diethyl ether resulting in 17.1 g of 3-thiophenecarboximidic acid ethyl ester hydrochloride as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]#[N:7])=[CH:2]1.[C:8]([Cl:11])(=[O:10])[CH3:9]>ClCCl.C(O)C>[ClH:11].[CH2:8]([O:10][C:6]([C:3]1[CH:4]=[CH:5][S:1][CH:2]=1)=[NH:7])[CH3:9] |f:4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S1C=C(C=C1)C#N
Name
Quantity
114 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether resulting in 17.1 g of 3-thiophenecarboximidic acid ethyl ester hydrochloride as a white solid

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
Cl.C(C)OC(=N)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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